- Regioselective Ring-Opening of Styrene Oxide Derivatives Using Halohydrin Dehalogenase for Synthesis of 4-AryloxazolidinonesAdvanced Synthesis & Catalysis, 2019, 361(20), 4651-4655,
Cas no 943910-35-8 (5-(4-bromophenyl)oxazolidin-2-one)

943910-35-8 structure
상품 이름:5-(4-bromophenyl)oxazolidin-2-one
CAS 번호:943910-35-8
MF:C9H8BrNO2
메가와트:242.069321632385
MDL:MFCD16321850
CID:2144398
PubChem ID:59515478
5-(4-bromophenyl)oxazolidin-2-one 화학적 및 물리적 성질
이름 및 식별자
-
- 5-(4-bromophenyl)-oxazolidin-2-one
- 5-(4-bromophenyl)-1,3-oxazolidin-2-one
- 5-(4-bromophenyl)oxazolidin-2-one
- 2-Oxazolidinone, 5-(4-bromophenyl)-
- 5-(4-Bromophenyl)-2-oxazolidinone (ACI)
- DB-340534
- MFCD16321850
- NS-03417
- CS-0037601
- EN300-2006374
- AKOS016402039
- A1-10516
- W10423
- SY125007
- F2147-3333
- SCHEMBL2896669
- 943910-35-8
-
- MDL: MFCD16321850
- 인치: 1S/C9H8BrNO2/c10-7-3-1-6(2-4-7)8-5-11-9(12)13-8/h1-4,8H,5H2,(H,11,12)
- InChIKey: FWGFASQLOPSRHI-UHFFFAOYSA-N
- 미소: O=C1NCC(C2C=CC(Br)=CC=2)O1
계산된 속성
- 정밀분자량: 240.97384g/mol
- 동위원소 질량: 240.97384g/mol
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 1
- 수소 결합 수용체 수량: 2
- 중원자 수량: 13
- 회전 가능한 화학 키 수량: 1
- 복잡도: 202
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 0
- 불확정 원자 입체 중심 수량: 1
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 토폴로지 분자 극성 표면적: 38.3
- 소수점 매개변수 계산 참조값(XlogP): 1.9
5-(4-bromophenyl)oxazolidin-2-one 가격추가 >>
기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-2006374-1.0g |
5-(4-bromophenyl)-1,3-oxazolidin-2-one |
943910-35-8 | 95% | 1.0g |
$971.0 | 2023-07-10 | |
Enamine | EN300-2006374-5.0g |
5-(4-bromophenyl)-1,3-oxazolidin-2-one |
943910-35-8 | 95% | 5.0g |
$2816.0 | 2023-07-10 | |
Enamine | EN300-2006374-0.25g |
5-(4-bromophenyl)-1,3-oxazolidin-2-one |
943910-35-8 | 95% | 0.25g |
$248.0 | 2023-09-16 | |
abcr | AB461907-250 mg |
5-(4-Bromophenyl)-1,3-oxazolidin-2-one; . |
943910-35-8 | 250MG |
€575.20 | 2023-07-18 | ||
Enamine | EN300-2006374-10.0g |
5-(4-bromophenyl)-1,3-oxazolidin-2-one |
943910-35-8 | 95% | 10.0g |
$4176.0 | 2023-07-10 | |
Enamine | EN300-2006374-0.05g |
5-(4-bromophenyl)-1,3-oxazolidin-2-one |
943910-35-8 | 95% | 0.05g |
$117.0 | 2023-09-16 | |
eNovation Chemicals LLC | D767837-100mg |
5-(4-bromophenyl)-1,3-oxazolidin-2-one |
943910-35-8 | 97% | 100mg |
$195 | 2024-06-06 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B942289-250mg |
5-(4-Bromophenyl)oxazolidin-2-one |
943910-35-8 | 97% | 250mg |
¥1,568.70 | 2022-09-02 | |
Enamine | EN300-2006374-10g |
5-(4-bromophenyl)-1,3-oxazolidin-2-one |
943910-35-8 | 95% | 10g |
$2976.0 | 2023-09-16 | |
1PlusChem | 1P00IILB-1g |
5-(4-Bromophenyl)-1,3-oxazolidin-2-one |
943910-35-8 | 97% | 1g |
$478.00 | 2025-03-01 |
5-(4-bromophenyl)oxazolidin-2-one 합성 방법
합성 방법 1
반응 조건
1.1 Catalysts: Halohydrin dehalogenase Solvents: Dimethyl sulfoxide , Water ; 12 h, pH 7.5, 30 °C
참조
합성 방법 2
반응 조건
1.1 Solvents: Dichloromethane ; 0 °C; 0 °C → rt; 15 h, rt
1.2 Reagents: Water ; cooled
1.2 Reagents: Water ; cooled
참조
- Preparation of naphthyridine and isoquinoline derivatives as metalloenzyme inhibitors, World Intellectual Property Organization, , ,
합성 방법 3
반응 조건
1.1 Reagents: Sodium borohydride Solvents: Ethanol , Tetrahydrofuran ; overnight, rt
1.2 Reagents: Triethylamine Solvents: Dichloromethane ; 20 min, cooled; 90 min
1.2 Reagents: Triethylamine Solvents: Dichloromethane ; 20 min, cooled; 90 min
참조
- Heterocyclic biphenyl compounds as modulators of the histamine H3-receptor useful for the treatment of disorders related thereto and their preparation, World Intellectual Property Organization, , ,
합성 방법 4
반응 조건
1.1 Catalysts: (TB-5-13)-[[2,2′,2′′-[(Nitrilo-κN)tris(methylene)]tris[4,6-dichlorophenolato-κO]… Solvents: Acetonitrile ; 40 h, 70 °C
참조
- Aluminium-Catalysed Oxazolidinone Synthesis and their Conversion into Functional Non-Symmetrical UreasAdvanced Synthesis & Catalysis, 2015, 357(13), 2849-2854,
합성 방법 5
반응 조건
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 20 min, -78 °C; overnight, -78 °C → rt
참조
- Aromatic acetylene derivative, preparation method and their medical applications, World Intellectual Property Organization, , ,
합성 방법 6
반응 조건
1.1 Solvents: Dichloromethane ; overnight, rt
참조
- Oxazolidinone compounds and their use as metabotropic glutamate receptor potentiators in the treatment of neurological and psychiatric disorders and preparation, World Intellectual Property Organization, , ,
5-(4-bromophenyl)oxazolidin-2-one Raw materials
- 2-(4-Bromophenyl)oxirane
- N,N'-Carbonyldiimidazole
- 2-Amino-4'-bromoacetophenone
- Sodium cyanate
- Di-2-pyridyl Carbonate
- Phenyl carbamate
- 2-Amino-1-(4-bromophenyl)-1-ethanol
5-(4-bromophenyl)oxazolidin-2-one Preparation Products
5-(4-bromophenyl)oxazolidin-2-one 관련 문헌
-
Junjun Su,Xin Wen,Weiping Chen,Yang Miao,Fenghong Li,Yue Wang New J. Chem., 2018,42, 5005-5013
-
Dongnv Jin,Gaojie Jiao,Wenfeng Ren,Jinghui Zhou,Runcang Sun J. Mater. Chem. C, 2021,9, 16450-16458
-
Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184
-
Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
943910-35-8 (5-(4-bromophenyl)oxazolidin-2-one) 관련 제품
- 301320-82-1(3-(prop-2-en-1-yl)-1-(4H-1,2,4-triazol-4-yl)thiourea)
- 1805338-23-1(3-Amino-5-chloro-2-(difluoromethyl)pyridine-4-acetic acid)
- 1261940-88-8(4-Fluoro-3-(3-pyrrolidinylcarbonylphenyl)benzoic acid)
- 1878002-81-3(Cyclobutanecarboxylic acid, 1-[[(1,1-dimethylethoxy)carbonyl]amino]-2,2-dimethyl-)
- 2059932-42-0(6-hydroxy-7-methoxy-2-(propan-2-yl)-1,2-dihydrophthalazin-1-one)
- 1852474-03-3(2-bromo-5-ethynylbenzoic acid)
- 1261836-05-8(Methyl 3-(3'-(difluoromethoxy)-5'-hydroxyphenyl)propionate)
- 1262192-05-1((3R)-3-Amino-3-(3,5-dichlorophenyl)propanoic acid)
- 1806512-77-5(3-Bromo-2-(3-oxopropyl)benzoyl chloride)
- 1955558-20-9(3-Pyrrolidinecarboxamide, 1-(1,1-dimethylethyl)-2-(1-methyl-1H-pyrazol-4-yl)-5-oxo-)
추천 공급업체
Amadis Chemical Company Limited
(CAS:943910-35-8)5-(4-bromophenyl)oxazolidin-2-one

순결:99%/99%
재다:250mg/1g
가격 ($):247.0/518.0